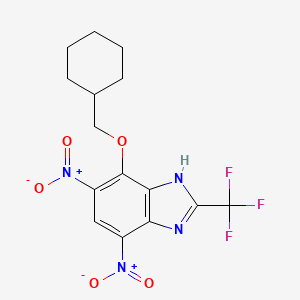![molecular formula C20H17N3 B14602805 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- CAS No. 61006-44-8](/img/structure/B14602805.png)
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- is a complex organic compound with a unique structure that includes a pyridine ring, a nitrile group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with appropriate reagents to introduce the methyl, phenyl, and phenylmethylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the nitrile group or other functional groups.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarbonitrile, 4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)-
- 3-Cyanopyridine
- Nicotinic acid nitrile
Uniqueness
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
61006-44-8 |
|---|---|
Molecular Formula |
C20H17N3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(benzylamino)-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3/c1-15-12-18(17-10-6-3-7-11-17)19(13-21)20(23-15)22-14-16-8-4-2-5-9-16/h2-12H,14H2,1H3,(H,22,23) |
InChI Key |
LGXRUPBVLQRLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)NCC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)






![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)

